DBF solves liquid-liquid extraction challenges where DMF fails due to water miscibility. This high-boiling (240 °C), low-vapor-pressure solvent offers:
Procurement: ≥98% purity, ambient shipping, full documentation.
N,N-Dibutylformamide (DBF, CAS: 761-65-9) is a highly hydrophobic, polar aprotic solvent and specialized liquid-liquid extractant. Characterized by a high boiling point (240 °C), low vapor pressure (<1 mmHg at 20 °C), and strong metal-coordinating capabilities, DBF serves as a robust heavier analog to common formamides [1]. In industrial procurement, it is primarily selected for liquid-liquid extraction of metal ions, high-temperature reaction environments, and as a non-reprotoxic alternative to N,N-Dimethylformamide (DMF) in processes requiring phase separation from aqueous streams.
Attempting to substitute DBF with the industry-standard N,N-Dimethylformamide (DMF) completely fails in liquid-liquid extraction workflows because DMF is fully miscible with water, preventing the necessary biphasic separation [1]. Furthermore, substituting DBF with non-amide hydrophobic solvents (like alkanes or ethers) eliminates the highly polar, electron-donating carbonyl oxygen required to solvate and extract heavy metal cations. Conversely, moving to even heavier amides (like dihexylformamide) increases fluid viscosity, which severely impedes mass transfer kinetics and phase disengagement times in industrial mixer-settlers.
Unlike N,N-Dimethylformamide (DMF), which is completely miscible with water, N,N-Dibutylformamide (DBF) exhibits a LogP of approximately 2.31 and is practically insoluble in aqueous media [1]. This profound difference in hydrophobicity allows DBF to form stable biphasic systems for liquid-liquid extraction, whereas DMF cannot be used for direct organic extraction from aqueous matrices.
| Evidence Dimension | Water Solubility and Lipophilicity (LogP) |
| Target Compound Data | DBF: Insoluble in water, LogP ~2.31 |
| Comparator Or Baseline | DMF: Fully miscible in water, LogP -1.01 |
| Quantified Difference | >3.3 LogP unit difference; enables spontaneous phase separation |
| Conditions | Standard aqueous-organic biphasic system at 20-25 °C |
Essential for buyers designing liquid-liquid extraction workflows where the solvent must recover solutes from water without co-dissolving.
DBF offers a significantly higher boiling point (240 °C) and lower vapor pressure (<1 mmHg at 20 °C) compared to the industry standard DMF (bp 153 °C, vapor pressure ~2.7 mmHg)[1]. This drastically reduces evaporative losses during high-temperature processing and minimizes inhalation exposure risks on the manufacturing floor.
| Evidence Dimension | Boiling Point and Vapor Pressure |
| Target Compound Data | DBF: bp 240 °C; <1 mmHg at 20 °C |
| Comparator Or Baseline | DMF: bp 153 °C; ~2.7 mmHg at 20 °C |
| Quantified Difference | +87 °C higher boiling point; >60% reduction in ambient vapor pressure |
| Conditions | Standard atmospheric pressure (101.3 kPa) and 20 °C |
Lowers solvent replenishment costs and improves safety profiles in high-temperature industrial synthesis.
DMF is strictly regulated under the REACH framework as a Substance of Very High Concern (SVHC) due to its reprotoxicity. DBF, while requiring standard PPE as a skin sensitizer, is not classified as an SVHC [1]. This provides a critical regulatory off-ramp for chemical processes that require a polar aprotic formamide core but must eliminate SVHC-listed materials from their supply chain.
| Evidence Dimension | REACH SVHC Classification Status |
| Target Compound Data | DBF: Not listed as SVHC |
| Comparator Or Baseline | DMF: Listed as SVHC (Reprotoxic) |
| Quantified Difference | Elimination of SVHC-related regulatory reporting, usage restrictions, and impending bans |
| Conditions | European Chemicals Agency (ECHA) REACH regulatory framework |
Enables procurement teams to future-proof supply chains against impending bans on reprotoxic solvents.
In hydrometallurgical applications, DBF demonstrates strong coordination with highly charged metal ions. When extracting from nitrate solutions, DBF successfully extracts actinides (U, Th), zirconium, and iron(III) into the organic phase[1]. Lighter amides like DMF partition entirely into the aqueous phase, while other hydrophobic amides often fail to extract iron, highlighting DBF's specific steric and electronic suitability for targeted metal recovery.
| Evidence Dimension | Metal Ion Liquid-Liquid Extraction Efficiency |
| Target Compound Data | DBF: Extracts U, Th, Zr, and Fe from aqueous nitrate |
| Comparator Or Baseline | Lighter amides (DMF): 0% organic extraction (aqueous miscibility) |
| Quantified Difference | Enables selective biphasic recovery of Fe and actinides where lighter amides fail |
| Conditions | Aqueous nitrate solution (1.0 - 2.0 M) to organic amide phase |
Justifies the selection of DBF as a specialized extractant in hydrometallurgy, nuclear reprocessing, and critical mineral recovery.
Directly leveraging its high hydrophobicity and metal-coordinating oxygen, DBF is utilized to recover actinides (U, Th) and transition metals (Fe, Zr) from aqueous nitrate streams, outperforming lighter amides that fail to form a separate organic phase [1].
Because it is not classified as an SVHC and possesses a boiling point of 240 °C, DBF is selected over DMF for high-temperature organic syntheses where evaporative losses, pressure buildup, and reprotoxic regulatory burdens must be minimized [2].
DBF is employed as an aprotic co-solvent alongside highly fluorinated hydrophobic ionic liquids (e.g.,[BMPYR][FAP]) for direct immersion extraction from aqueous matrices, where its lack of self-association and high lipophilicity enhance phase stability [3].
Corrosive;Irritant